molecular formula C10H11BrO2 B13942389 7-Bromo-4-methylchroman-4-OL

7-Bromo-4-methylchroman-4-OL

Cat. No.: B13942389
M. Wt: 243.10 g/mol
InChI Key: GHUIQPJHFOLECS-UHFFFAOYSA-N
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Description

General Overview of Chroman and Chroman-4-ol Scaffolds in Organic and Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a vital heterocyclic motif found extensively in nature and synthetic chemistry. rsc.org This structure, consisting of a fused benzene (B151609) ring and a dihydropyran ring, forms the core of numerous biologically active compounds. researchgate.net Perhaps the most well-known natural examples are tocopherols (B72186) (Vitamin E), where a 6-hydroxychromanol ring is essential for their antioxidant activity. rsc.org This antioxidant function arises from the ability of the phenolic hydroxyl group to quench reactive oxygen species. rsc.org

The chroman-4-ol scaffold, which features a hydroxyl group at the C-4 position of the chroman ring, is a particularly important subclass. researchgate.net These compounds serve as key synthetic intermediates and are recognized as valuable therapeutic candidates for a range of conditions, including neurodegenerative disorders. [Initial search result 8] The versatility of the chroman-4-one scaffold, the precursor to chroman-4-ols, allows for extensive chemical modification, making it a privileged structure in drug discovery and a building block in organic synthesis. [Initial search result 9]

Significance of Halogenated Chroman-4-ol Structures, with a Focus on 7-Bromo-4-methylchroman-4-OL

While specific research on this compound is limited in publicly available literature, its structural features—a bromine atom at the 7-position and a methyl group at the 4-position—suggest significant areas of scientific interest based on studies of analogous compounds. The introduction of halogen atoms, such as bromine, into the chroman framework profoundly influences the molecule's physicochemical properties.

Halogenation, particularly on the aromatic ring, modifies a compound's lipophilicity, metabolic stability, and electronic character. Bromine, being an electron-withdrawing group, can alter the reactivity and biological interactions of the chroman system. clockss.orgresearchgate.net For instance, studies on other substituted chromanols have shown that electron-withdrawing groups like bromo and chloro can decrease radical scavenging activity when compared to electron-donating groups. clockss.orgresearchgate.net This modulation is critical in structure-activity relationship (SAR) studies, where researchers systematically alter a lead compound's structure to optimize its biological activity.

The specific placement of the bromine at the C-7 position is significant. This position is part of the benzopyran ring system, and its substitution directly impacts the electronic environment of the entire scaffold. rsc.org Halogenation at this and other positions has been explored in the development of various therapeutic agents. smolecule.com The presence of both a hydroxyl and a methyl group at the C-4 position introduces a chiral center, meaning this compound can exist as different stereoisomers. This is a critical feature, as stereochemistry often plays a deciding role in a molecule's pharmacological profile. For example, the chiral separation of racemic 6-bromo-4-methyl-chroman-4-ol was a key step in the synthesis of potential aldosterone (B195564) synthase inhibitors. google.com Therefore, this compound represents a valuable tool compound for probing biological systems and serves as a potential intermediate for creating more complex, biologically active molecules. lshtm.ac.ukresearchgate.net

Historical Context and Evolution of Research on Chroman-4-ol Derivatives as Privileged Structures

The concept of "privileged structures" was introduced to describe molecular scaffolds that can provide potent and selective ligands for multiple, unrelated biological targets through modification of substituent groups. [Initial search results 1, 2, 3] These frameworks are frequently observed in a wide variety of bioactive natural products and therapeutic agents. [Initial search result 3]

The chroman ring system and its derivatives, including chroman-4-ols, are widely recognized as privileged structures. [Initial search results 7, 9, 13] Historically, the interest in this scaffold was sparked by the discovery and study of natural products like Vitamin E. rsc.org Over time, researchers recognized that the rigid, bicyclic chroman core provides a versatile template for presenting functional groups in a well-defined three-dimensional space, allowing for diverse interactions with biological targets. [Initial search result 4] This has led to the evolution of chroman-based compounds from natural antioxidants to vast libraries of synthetic molecules targeting enzymes, G-protein coupled receptors (GPCRs), and other protein classes. [Initial search results 1, 2, 19]

Current Research Landscape and Emerging Trends Pertaining to Substituted Chroman-4-ol Analogues

The current research landscape for substituted chroman-4-ol analogues is dynamic and expansive. A primary trend involves the synthesis of novel derivatives to explore their potential in treating a wide array of diseases. Researchers are actively developing chroman-4-ols and related compounds as inhibitors of enzymes implicated in disease, such as sirtuin-2 for neurodegenerative disorders and aldosterone synthase for cardiovascular conditions. [Initial search results 6, 7, 9]

Another major area of focus is in the field of infectious diseases, with chroman-based structures being investigated as potential antimalarial and antimicrobial agents. smolecule.comlshtm.ac.uk These studies often involve detailed structure-activity relationship (SAR) explorations, where modifications to the chroman core, including the introduction of various substituents at different positions, are systematically evaluated to enhance potency and selectivity. lshtm.ac.uk Furthermore, advanced synthetic methodologies, including catalytic and microwave-assisted reactions, are being employed to create diverse libraries of chroman derivatives efficiently. smolecule.comijrpc.com The overarching trend is to leverage the "privileged" nature of the chroman-4-ol scaffold to develop new chemical probes and therapeutic leads for a multitude of biological targets.

Data Tables

Table 1: Examples of Substituted Chroman-4-ol Derivatives and their Research Context

Compound NameSubstitution PatternResearch Context/ApplicationReference(s)
8-Bromo-6-chloro-2-pentylchroman-4-olHalogenated at C6, C8; Alkylated at C2Studied for antimicrobial properties against Staphylococcus aureus. vulcanchem.com
6-Bromo-4-methyl-chroman-4-olHalogenated at C6; Methylated at C4Synthesized as a chiral intermediate for potential aldosterone synthase inhibitors. google.com
(R)-5,7-Difluorochroman-4-olDihalogenated at C5, C7Investigated as a potent inhibitor of gastric H+/K+-ATPase.[Initial search results 15, 17]
gem-Dimethylchroman-4-ol DerivativesDimethylated at C2 or C3Evaluated as inhibitors of butyrylcholinesterase (BuChE) for potential use in Alzheimer's disease.[Initial search result 6, 8]

Table 2: General Influence of Aromatic Ring Substituents on Chromanol Properties

Substituent TypeExample SubstituentsGeneral Influence on PropertiesReference(s)
Electron-Donating-CH₃ (Methyl), -NH₂ (Amino)Can enhance radical scavenging activity (antioxidant potential). clockss.orgresearchgate.net
Electron-Withdrawing-Br (Bromo), -Cl (Chloro), -NO₂ (Nitro)Can decrease radical scavenging activity; modulates lipophilicity and metabolic stability. clockss.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

7-bromo-4-methyl-2,3-dihydrochromen-4-ol

InChI

InChI=1S/C10H11BrO2/c1-10(12)4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6,12H,4-5H2,1H3

InChI Key

GHUIQPJHFOLECS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=CC(=C2)Br)O

Origin of Product

United States

Advanced Characterization and Spectroscopic Analysis of 7 Bromo 4 Methylchroman 4 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 7-Bromo-4-methylchroman-4-OL, both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the heterocyclic ring, the methyl group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The presence of the bromine atom at the C7 position influences the electronic environment of the neighboring protons, leading to predictable shifts.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the assignment of each carbon in the chroman-4-ol skeleton. The carbon atom attached to the bromine (C7) and the carbon bearing the hydroxyl and methyl groups (C4) are expected to show characteristic chemical shifts.

Interactive Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (ax)~ 4.1-4.3m-
H-2 (eq)~ 4.3-4.5m-
H-3 (ax)~ 2.0-2.2m-
H-3 (eq)~ 2.2-2.4m-
4-CH₃~ 1.6s-
4-OHVariablebr s-
H-5~ 7.3-7.4d~ 8.5
H-6~ 7.1-7.2dd~ 8.5, 2.0
H-8~ 7.0-7.1d~ 2.0

Interactive Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 65
C-3~ 40
C-4~ 70
4-CH₃~ 30
C-4a~ 122
C-5~ 130
C-6~ 128
C-7~ 115
C-8~ 118
C-8a~ 155

The electronic effects of substituents on the aromatic ring of chroman derivatives can be quantitatively analyzed using linear free-energy relationships such as Hammett and Lynch correlations. These correlations relate the change in NMR chemical shifts to substituent constants (σ), providing insights into the transmission of electronic effects through the molecular framework. mdpi.comconicet.gov.arnih.gov

Studies on substituted 2,2-dimethylchroman-4-one (B181875) derivatives have demonstrated that the chemical shifts of aromatic carbons, particularly those para to the substituent, show a good correlation with Hammett substituent constants. mdpi.comconicet.gov.arnih.gov For instance, a plot of the ¹³C chemical shifts of C-5, C-6, C-7, and C-8 against the appropriate Hammett constants (σp or σm) would be expected to yield a linear relationship. The slope of this plot (the reaction constant, ρ) indicates the sensitivity of the chemical shift to substituent effects.

The Lynch correlation, which compares the substituent chemical shifts (SCS) in the chroman system to those in monosubstituted benzenes, can also be employed. mdpi.comconicet.gov.ar This analysis reveals how the electronic perturbations caused by substituents are transmitted through the chroman ring system compared to a simple benzene ring. For 7-substituted chroman-4-one analogues, good linear correlations have been observed for both ¹H and ¹³C NMR data, suggesting an effective transmission of substituent effects. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Interactive Table 3: Predicted HRMS Data for this compound (C₁₀H₁₁BrO₂)

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M]⁺242.0000244.0000
[M+H]⁺243.0078245.0058
[M+Na]⁺264.9898266.9877

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like chroman-4-ol derivatives. The mass spectrum obtained from GC-MS reveals the fragmentation pattern of the molecule upon electron ionization, which serves as a molecular fingerprint.

For this compound, characteristic fragmentation pathways would likely involve the loss of the methyl group, the hydroxyl group, or a water molecule. Cleavage of the heterocyclic ring can also occur, leading to specific fragment ions that can aid in structural confirmation. The presence of the bromine atom will be evident in the isotopic pattern of the fragment ions that retain it.

Interactive Table 4: Predicted Key Fragment Ions in the GC-MS Spectrum of this compound

m/z (for ⁷⁹Br/⁸¹Br)Possible Fragment
227/229[M - CH₃]⁺
225/227[M - OH]⁺
224/226[M - H₂O]⁺
199/201[M - C₂H₄O]⁺
185/187[M - C₃H₆O]⁺
171/173[BrC₆H₄CO]⁺
155/157[BrC₆H₄]⁺

Vibrational Spectroscopy

For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the O-H stretching of the alcohol group, C-H stretching of the aromatic and aliphatic parts of the molecule, C-O stretching, and vibrations associated with the substituted benzene ring. The C-Br stretching vibration is also expected, although it may be in the lower frequency region of the spectrum.

Interactive Table 5: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-HStretching3600-3200 (broad)
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
C=C (aromatic)Stretching1600-1450
C-O (alcohol)Stretching1260-1000
C-O (ether)Stretching1250-1050
C-BrStretching600-500

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural features. While the direct spectrum for this specific compound is not widely published, data from analogous structures, such as other brominated and hydroxylated chroman derivatives, allows for the prediction of its key vibrational modes. researchgate.net

The most prominent feature in the FTIR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. researchgate.net The C-H stretching vibrations of the methyl group and the aromatic ring are expected to appear in the 2850-3000 cm⁻¹ region. The presence of the aromatic ring will also give rise to characteristic C=C stretching vibrations between 1450 and 1600 cm⁻¹.

The C-O stretching vibration of the tertiary alcohol is anticipated to produce a strong band in the 1000-1200 cm⁻¹ region. Furthermore, the C-Br stretching vibration is expected to be observed at lower frequencies, typically in the range of 500-600 cm⁻¹, confirming the presence of the bromine substituent on the aromatic ring. researchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3600 O-H Stretch Tertiary Alcohol
2850-3000 C-H Stretch Methyl, Aromatic
1450-1600 C=C Stretch Aromatic Ring
1000-1200 C-O Stretch Tertiary Alcohol

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that result in a change in polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing non-polar bonds and the skeletal structure of the molecule.

The aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric "ring-breathing" mode of the substituted benzene ring would be a prominent feature. The C-Br bond, being highly polarizable, is also expected to show a distinct Raman signal at a low wavenumber, similar to its FTIR absorption. Analysis of related compounds like 2-bromo-4-methyl-phenylamine shows that vibrational frequencies calculated using density functional theory (DFT) can provide a good correlation with experimental Raman spectra for brominated aromatic compounds. nih.govnih.gov

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For a chiral molecule like this compound, which exists as a pair of enantiomers, chromatographic methods are crucial for determining both its purity and the relative amounts of its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), it is possible to separate the target compound from impurities arising from its synthesis. The retention time of the compound under specific conditions serves as an identifier, while the peak area in the chromatogram corresponds to its concentration, allowing for quantitative purity assessment.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C4 position, it exists as (R) and (S) enantiomers. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is a highly effective technique for separating these enantiomers. SFC often provides faster and more efficient separations than chiral HPLC. By using a supercritical fluid, typically carbon dioxide, as the mobile phase, the two enantiomers will interact differently with the chiral stationary phase, leading to different retention times. The relative peak areas of the two enantiomers in the resulting chromatogram allow for the precise determination of the enantiomeric excess (e.e.), a critical parameter for stereoselective synthesis and pharmaceutical applications.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, the structure of a closely related analogue, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, provides valuable insights into the solid-state conformation of the 7-bromo-chromene core. nih.govresearchgate.net

This analogue crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net The crystal structure reveals that the chromene ring system is essentially planar. In the crystal lattice, molecules are linked through intermolecular interactions, such as C—H⋯O hydrogen bonds, forming tapes that stack to create a layered supramolecular structure. nih.govresearchgate.net It is plausible that this compound would adopt a similar packing arrangement, with the hydroxyl and methyl groups at the C4 position influencing the specific intermolecular hydrogen bonding network.

Table 2: Crystallographic Data for the Analogue 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde nih.govresearchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8580 (18)
b (Å) 6.054 (4)
c (Å) 37.268 (13)
β (°) 90.39 (4)
Volume (ų) 870.4 (8)

This data provides a foundational understanding of the solid-state characteristics that could be expected for this compound.

Table 3: Compound Names Mentioned

Compound Name
This compound
2-bromo-4-methyl-phenylamine
7-bromo-4-oxo-4H-chromene-3-carbaldehyde
acetonitrile
methanol

Biological Activities and Mechanistic Investigations of 7 Bromo 4 Methylchroman 4 Ol Derivatives in Vitro and Preclinical Models

Enzyme Inhibition Studies

The ability of 7-Bromo-4-methylchroman-4-OL derivatives to selectively interact with and inhibit specific enzymes is a key area of research. These interactions can modulate cellular pathways implicated in various diseases.

Sirtuin (SIRT2) Inhibition and its Role in Cellular Processes (e.g., neurodegenerative disorders)

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, is predominantly found in the cytoplasm and is involved in the regulation of various cellular processes, including cell cycle progression, cytoskeletal dynamics, and genomic stability. Dysregulation of SIRT2 activity has been linked to the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as certain cancers. Consequently, the development of selective SIRT2 inhibitors is a promising therapeutic strategy.

Derivatives of the closely related chroman-4-one scaffold have been identified as potent and selective inhibitors of SIRT2. Structure-activity relationship (SAR) studies have revealed that substitutions at the C-6 and C-8 positions of the chroman ring with electron-withdrawing groups, such as bromine, significantly enhance inhibitory activity. For instance, the compound 6,8-dibromo-2-pentylchroman-4-one has demonstrated a half-maximal inhibitory concentration (IC50) in the low micromolar range, highlighting the importance of the bromo substituents for potent SIRT2 inhibition. This suggests that 7-bromo-substituted chroman derivatives could also exhibit significant SIRT2 inhibitory potential. The inhibition of SIRT2 by these compounds is thought to restore the acetylation levels of key proteins, such as α-tubulin, thereby mitigating the cellular dysfunction observed in neurodegenerative conditions.

Table 1: SIRT2 Inhibition by Chroman-4-one Derivatives

Compound Substitution IC50 (µM) for SIRT2 Selectivity over SIRT1 and SIRT3
6,8-dibromo-2-pentylchroman-4-one 6,8-dibromo, 2-pentyl 1.5 High
8-bromo-6-chloro-2-pentylchroman-4-one 8-bromo, 6-chloro, 2-pentyl 1.5 High
Unsubstituted chroman-4-one None >100 Low

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. Certain CA isoforms are overexpressed in various pathological conditions, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.

While direct studies on this compound are limited, derivatives of related scaffolds like coumarins and bromophenols have shown significant CA inhibitory activity. Coumarins, which share a benzopyranone core with chromans, act as non-classical CA inhibitors. Their inhibitory mechanism often involves the hydrolysis of the lactone ring by the esterase activity of the enzyme, followed by the binding of the resulting carboxylate to the zinc ion in the active site. Similarly, certain bromophenol derivatives have been identified as potent inhibitors of human carbonic anhydrase isoforms. For example, some tetrabromo chalcone (B49325) derivatives have exhibited excellent inhibitory effects in the low nanomolar range against human carbonic anhydrase I (hCA I) and II (hCA II). researchgate.net This suggests that the presence of a bromo-substituted phenolic ring in the chroman structure could contribute to carbonic anhydrase inhibition.

Antioxidant Mechanisms and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants can mitigate oxidative damage by scavenging free radicals and other ROS.

The antioxidant potential of phenolic compounds, including chroman derivatives, is well-documented. The hydroxyl group on the aromatic ring is crucial for their free radical scavenging activity, as it can donate a hydrogen atom to neutralize a free radical, thereby forming a more stable phenoxyl radical. The presence of a bromine atom on the aromatic ring can further modulate this activity. Natural bromophenols, for instance, are known for their antioxidant properties. nih.gov The hydroxyl groups in these molecules are considered important for their free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov

Derivatives of 4-methylcoumarin (B1582148) have also been synthesized and evaluated for their radical-scavenging abilities, with some showing activity comparable to Trolox, a well-known antioxidant standard. researchgate.net These findings suggest that this compound and its derivatives, possessing both a hydroxyl group and a bromine substituent on the aromatic ring, are likely to exhibit significant antioxidant and free radical scavenging capabilities.

Anti-Inflammatory Effects and Associated Molecular Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer.

Coumarin (B35378) and its derivatives are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory effects. nih.gov The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. For example, some 4-methylcoumarin derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), thromboxane (B8750289) B2 (TXB2), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in activated microglial cells. nih.gov These effects are often mediated through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Given the structural similarities, it is plausible that this compound derivatives could exert anti-inflammatory effects through similar molecular pathways, making them potential candidates for the development of new anti-inflammatory agents.

Antiproliferative and Anticancer Activities in In Vitro Cell Line Models

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in cancer research. Chroman-based structures have emerged as a promising scaffold for the design of new antiproliferative agents.

Inhibition of Cancer Cell Proliferation

Various derivatives of the chromanone scaffold have been systematically evaluated for their cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells. nih.gov Studies have shown that structural modifications, such as the introduction of halogen substituents like bromine, can significantly influence the antiproliferative activity and selectivity of these compounds. nih.gov For example, certain brominated benzofuran (B130515) derivatives have demonstrated stronger anticancer potential compared to their chlorinated counterparts. mdpi.com

The anticancer activity of these compounds may be mediated through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.com For instance, some brominated furanone derivatives have been shown to induce apoptosis in colon cancer cell lines. mdpi.com Thiopyran analogs, which are structurally related to chromans, have also exhibited potent cytotoxic activity against breast (MCF-7) and colon (HCT-15) cancer cell lines. nih.gov These findings collectively suggest that this compound derivatives represent a promising class of compounds for further investigation as potential anticancer agents.

Table 2: Antiproliferative Activity of Selected Brominated Heterocyclic Compounds

Compound Class Cancer Cell Line IC50 (µM) Observed Mechanism
Brominated Benzofuran Derivative A549 (Lung) 3.5 ± 0.6 Pro-oxidative effects, Apoptosis
Brominated Benzofuran Derivative HepG2 (Liver) 3.8 ± 0.5 Pro-oxidative effects, Apoptosis
Brominated Furanone Derivative HCT-116 (Colon) 7.3 - 21.3 Apoptosis, Caspase-3 activation
Thiopyran Analog MCF-7 (Breast) 4.5 DNA binding
Thiopyran Analog HCT-15 (Colon) 3.5 DNA binding

Mechanisms of Apoptosis Induction

Derivatives of chroman and related structures, such as coumarins, have been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. While specific studies on this compound are limited, the broader class of chromene and coumarin derivatives demonstrates significant pro-apoptotic potential.

One established mechanism involves the modulation of the intrinsic apoptotic pathway. For instance, certain chromene derivatives have been found to alter the expression levels of the Bcl-2 family of proteins, which are key regulators of apoptosis. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death. researchgate.net

Furthermore, some chroman-related compounds have been observed to induce cell cycle arrest, often at the G2/M phase, which can be a precursor to apoptosis. This cell cycle inhibition is frequently associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory subunits.

Another avenue of apoptosis induction by these compounds is through the generation of reactive oxygen species (ROS). Elevated ROS levels can cause significant cellular damage, including to DNA and mitochondria, thereby triggering apoptotic pathways.

Neuroprotective Potential and Related Cellular Targets

Chroman derivatives have shown promise as neuroprotective agents, attributed in part to their antioxidant properties. The chroman ring is a core structure in Vitamin E (tocopherol), a well-known antioxidant that protects cells from oxidative damage. core.ac.uk This inherent antioxidant capacity can mitigate neuronal damage caused by oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The neuroprotective effects of chroman-4-ol derivatives may also be linked to their ability to inhibit key enzymes involved in neurodegeneration. For example, some derivatives have been found to inhibit butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. core.ac.ukresearchgate.net By inhibiting BuChE, these compounds can help maintain levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.

Antiepileptic and Anticonvulsant Properties

While direct evidence for the antiepileptic and anticonvulsant properties of this compound is not extensively documented, the broader class of chroman and coumarin derivatives has been explored for these activities. The structural features of these compounds allow them to interact with various targets in the central nervous system that are implicated in seizure activity.

The potential mechanisms of action could involve the modulation of ion channels, such as sodium and calcium channels, which play a critical role in neuronal excitability. By blocking these channels, chroman derivatives could reduce the excessive neuronal firing that characterizes seizures. Additionally, enhancement of GABAergic inhibition, the primary inhibitory neurotransmitter system in the brain, is another plausible mechanism.

Antimicrobial Spectrum (Antibacterial and Antifungal) and Putative Modes of Action

Halogenated coumarins and chroman-4-one derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. researchgate.netmdpi.comacademicjournals.orgmdpi.com The presence of a bromine atom, as in this compound, can enhance the antimicrobial potency of the molecule.

Studies on related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain bromo-substituted coumarins have exhibited inhibitory effects against Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. researchgate.netacademicjournals.org The proposed mechanisms of antibacterial action include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid synthesis.

In terms of antifungal activity, chroman-4-one derivatives have shown promise against various fungal species. The mode of action is thought to involve the disruption of the fungal cell membrane and the inhibition of key enzymes necessary for fungal growth and survival.

Anti-HIV Activities

Chroman and coumarin derivatives have emerged as a significant class of compounds with anti-HIV activity. researchgate.netnih.govnih.govunc.edumdpi.com These compounds can target different stages of the HIV life cycle.

One of the primary mechanisms of action is the inhibition of HIV reverse transcriptase (RT), a crucial enzyme for the replication of the virus. nih.govunc.edumdpi.com Both nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been developed from these scaffolds. Some chromanone derivatives have been identified as novel NNRTIs, demonstrating activity against various viral strains, including those resistant to other RT inhibitors. nih.gov

Other potential anti-HIV mechanisms for this class of compounds include the inhibition of HIV integrase, another key viral enzyme, and the prevention of viral entry into host cells.

Antiestrogen Activities

The structural similarity of some chroman and coumarin derivatives to steroidal estrogens has led to the investigation of their potential as antiestrogenic agents. These compounds can exert their effects by interacting with estrogen receptors (ERs), either as antagonists or as selective estrogen receptor modulators (SERMs).

By binding to estrogen receptors, these derivatives can block the binding of endogenous estrogens, thereby inhibiting estrogen-dependent cellular processes. This is particularly relevant in the context of hormone-receptor-positive breast cancers, where estrogen signaling drives tumor growth. The antiestrogenic activity of these compounds makes them potential candidates for the development of new therapies for such cancers.

Receptor Modulatory Activities (e.g., TRPM8 Antagonism, Somatostatin (B550006) Receptor Agonism)

Recent research has highlighted the ability of chroman derivatives to modulate the activity of specific receptors, indicating their potential for targeted therapies.

TRPM8 Antagonism: The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a sensor for cold temperatures and is implicated in pain and inflammation. Chroman derivatives have been identified as antagonists of the TRPM8 channel. nih.gov By blocking this channel, these compounds can potentially alleviate cold-induced pain and hyperalgesia, making them attractive candidates for the development of novel analgesics.

Somatostatin Receptor Agonism: Somatostatin is a regulatory peptide that exerts its effects through a family of G protein-coupled receptors (SSTRs). Agonists of these receptors have therapeutic applications in the treatment of various diseases, including neuroendocrine tumors and acromegaly. Chroman-4-one and chromone-based scaffolds have been utilized to develop mimetics of the somatostatin β-turn, showing affinity for sst2 and sst4 receptors. nih.gov This suggests that derivatives of this compound could potentially be developed as somatostatin receptor agonists.

Insecticidal and Larvicidal Activities in Vector Control Models

There is currently no available scientific data or research studies on the insecticidal and larvicidal properties of this compound.

Efflux Pump Inhibition in Microbial Systems

There is currently no available scientific data or research studies on the activity of this compound as an efflux pump inhibitor.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 7 Bromo 4 Methylchroman 4 Ol and Analogues

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological activity of chroman derivatives is profoundly influenced by the placement and electronic characteristics of substituents on the aromatic ring. Research into related chroman-4-one structures, which share the core scaffold of 7-Bromo-4-methylchroman-4-OL, demonstrates that the position of these substituents is a critical determinant of potency and selectivity.

Studies on chroman-4-one analogues as inhibitors of the Sirtuin 2 (SIRT2) enzyme have shown that substitution at the 6- and 8-positions is particularly favorable for activity. nih.govnih.gov Specifically, the introduction of larger, electron-withdrawing groups at these positions enhances inhibitory potency. nih.govnih.govacs.org The 7-bromo substituent in this compound, being an electron-withdrawing halogen, is located adjacent to these key positions. Its placement at C7 significantly modulates the electronic density of the benzene (B151609) ring, which can directly impact binding affinity to target proteins.

The importance of the substituent's electronic nature is target-dependent. While electron-withdrawing groups on the chroman ring favor SIRT2 inhibition, other targets may have different requirements. For instance, in a series of gem-dimethylchroman-4-amine derivatives evaluated as butyrylcholinesterase (BuChE) inhibitors, a compound with an electron-donating methoxy (B1213986) group at the 8-position (8-OMe) exhibited the highest inhibitory activity. core.ac.uk This highlights that the electronic effect of a substituent must be considered within the context of the specific biological target's binding site topology and electrostatic environment.

The precise positioning is crucial, as even minor shifts can lead to significant changes in biological effect. In studies of other heterocyclic compounds, moving a substituent between ortho, meta, and para positions on a phenyl ring resulted in multi-fold differences in antibacterial activity, underscoring the sensitivity of biological systems to the exact location of interacting groups. mdpi.com

Table 1: Effect of Substituent Position and Nature on SIRT2 Inhibition for Chroman-4-one Analogues Data derived from studies on related chroman-4-one structures.

Compound AnalogueSubstituent(s)Position(s)Electronic NatureSIRT2 Inhibition IC₅₀ (µM)
16,8-dibromo, 2-pentyl6, 8, 2Electron-withdrawing, Alkyl1.5
26-bromo, 2-pentyl6, 2Electron-withdrawing, Alkyl10.4
38-bromo, 2-pentyl8, 2Electron-withdrawing, Alkyl4.8
42-pentyl2Alkyl>200

Stereochemical Influences on Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.gov The carbon atom at position 4 (C4) is a stereocenter, as it is bonded to four different groups: the chroman ring oxygen and C3, a hydroxyl (-OH) group, and a methyl (-CH₃) group. This results in the existence of two non-superimposable mirror-image forms known as enantiomers: (R)-7-Bromo-4-methylchroman-4-OL and (S)-7-Bromo-4-methylchroman-4-OL.

Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. Consequently, they often interact differently with the enantiomers of a chiral compound. mdpi.com This stereoselectivity can lead to significant differences in pharmacodynamic and pharmacokinetic properties between enantiomers. One enantiomer may bind to the target with high affinity and elicit a strong biological response, while the other may be significantly less active or even inactive. nih.govmdpi.com

Correlation Between Specific Structural Features and Pharmacological Potency

The pharmacological potency of this compound is a composite of contributions from its distinct structural features.

7-Bromo Group : As an electron-withdrawing substituent, the bromine atom influences the electronic character of the entire chroman scaffold. For certain targets, such as SIRT2, this electronic perturbation is associated with increased potency. nih.gov Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms in a protein's binding site, which can contribute to a more stable ligand-target complex.

4-Hydroxyl Group : The hydroxyl group at C4 is a key functional group that can act as both a hydrogen bond donor and acceptor. This ability to form hydrogen bonds is often essential for high-affinity binding to biological targets, anchoring the molecule in the correct orientation within an active site.

4-Methyl Group : The methyl group at C4 introduces a steric element that affects how the molecule fits into a binding pocket. Its size and position can lead to favorable van der Waals interactions or, conversely, steric hindrance that reduces binding affinity. Studies on related chroman-4-ones have shown that bulky groups can sometimes diminish the inhibitory effect, indicating an optimal size for substituents near the core scaffold. acs.org

Table 2: Correlation of Structural Features in Chroman Analogues with Biological Potency

Structural FeaturePotential Contribution to PotencyExample from Analogue Studies
Electron-withdrawing group (e.g., Bromo at C6/C8)Modulates ring electronics; may enhance binding affinity.6,8-dibromo-2-pentylchroman-4-one is a potent SIRT2 inhibitor (IC₅₀ = 1.5 µM). nih.gov
Alkyl group at C2Fills hydrophobic pockets in the binding site.A C3 to C5 alkyl chain at C2 was found to be crucial for high potency in SIRT2 inhibitors. nih.govacs.org
Carbonyl group at C4 (in chroman-4-ones)Acts as a hydrogen bond acceptor.An intact carbonyl group was found to be critical for the high potency of SIRT2 inhibitors. nih.gov

Strategies for Modifications to Enhance In Vitro Efficacy and Selectivity

Based on SAR insights from the chroman class of compounds, several strategies can be employed to modify this compound to enhance its in vitro efficacy and selectivity.

Modification of the C7 Substituent : The bromo group can be replaced with other halogens (e.g., chlorine, fluorine) to fine-tune the electronic properties and size of the substituent. Alternatively, other electron-withdrawing groups like nitro (NO₂) or trifluoromethyl (CF₃) could be explored to maximize electronic effects that may be favorable for a specific target.

Exploration of Other Ring Positions : Since substitutions at the C6 and C8 positions have proven effective in related series, introducing small alkyl or electron-withdrawing groups at these positions on the 7-bromo scaffold could lead to synergistic effects on activity. nih.govnih.gov

Alteration of C4 Substituents : The methyl group could be replaced by larger alkyl groups (ethyl, propyl) to probe for additional hydrophobic interactions within the binding site. The hydroxyl group could be methylated or acetylated to form an ether or ester, respectively. This would remove its hydrogen-bonding donor capability and increase lipophilicity, which can be useful if the donor function is not required for binding and improved cell permeability is desired.

Introduction of Substituents at C2 : For certain targets like SIRT2, adding an alkyl chain of optimal length (three to five carbons) at the C2 position has been shown to be a critical modification for achieving high potency. nih.gov

These systematic modifications would allow for the development of analogues with improved potency and enhanced selectivity for the target of interest over related proteins, a crucial step in the development of therapeutic agents. nih.govnih.gov

In Silico Approaches to SAR Development

Computational, or in silico, methods are powerful tools for accelerating SAR development and providing a deeper understanding of the molecular interactions governing biological activity.

Molecular Docking : This technique can be used to predict the preferred binding orientation of this compound and its proposed analogues within the three-dimensional structure of a target protein. core.ac.uknih.gov Docking simulations can help rationalize why certain substituents enhance activity by revealing favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) and can predict which modifications are most likely to improve binding.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. By analyzing a set of analogues with varying substituents, a predictive QSAR model can be built to estimate the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ligand-protein complex over time. This provides insight into the stability of the binding pose predicted by docking and can reveal the influence of the ligand on the protein's conformation, offering a more nuanced view of the binding event. researchgate.net

By integrating these computational approaches, researchers can build a robust model of the SAR for the this compound scaffold, guiding the rational design of more potent and selective analogues.

Computational Chemistry and Molecular Modeling for 7 Bromo 4 Methylchroman 4 Ol Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as 7-Bromo-4-methylchroman-4-OL, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov By analyzing the docked conformation, it is possible to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These interactions are crucial for the biological activity of the compound.

In cases where the exact binding site on a protein is unknown, molecular docking can be used to explore the protein surface and identify potential binding pockets. By docking the ligand to various regions of the protein, researchers can pinpoint the most probable site of interaction based on the calculated binding energies. The site with the lowest binding energy is generally considered the most favorable binding site.

By providing a detailed picture of the ligand-target interactions, molecular docking can help to elucidate the mechanism of action of a compound at the molecular level. For example, if a compound is an enzyme inhibitor, docking studies can reveal how it blocks the active site and prevents the natural substrate from binding. This understanding is invaluable for the rational design of more potent and selective analogs. In silico studies, including molecular docking, can provide insights into how a molecule like this compound might interact with a biological target, paving the way for further in vitro and in vivo testing. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in its crystalline environment, this technique provides a detailed picture of the close contacts that govern the crystal packing. For this compound, while specific crystallographic data is not extensively available in public literature, analysis of structurally similar bromo-substituted heterocyclic compounds allows for a predictive understanding of its intermolecular interactions.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other surrounding molecules. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, blue regions represent weaker or more distant contacts, and white areas denote contacts around the van der Waals separation.

For a molecule like this compound, the primary intermolecular interactions expected to be observed through Hirshfeld analysis include hydrogen bonding, halogen bonding, and various van der Waals forces. The presence of a hydroxyl group (-OH) suggests strong hydrogen bonding potential (O-H···O). The bromine atom can participate in halogen bonding (C-Br···O or C-Br···Br) and other weaker contacts. rsc.orgmdpi.com

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.
Interaction TypePredicted Contribution (%)
H···H~40-45%
O···H/H···O~20-25%
C···H/H···C~15-20%
Br···H/H···Br~10-15%
Br···Br~1-5%

In Silico Prediction of Pharmacokinetic-Related Properties (e.g., Lipinski's Rule of Five compliance, hydrophilicity trends)

In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govspringernature.com One of the most widely used guidelines for predicting the oral bioavailability of a potential drug candidate is Lipinski's Rule of Five. wikipedia.orgdrugbank.comlindushealth.com This rule establishes a set of physicochemical parameters that are common among orally active drugs. The compliance of this compound with these rules can be computationally predicted to assess its drug-likeness.

Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria wikipedia.orglindushealth.com:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

The predicted pharmacokinetic-related properties for this compound are detailed in the table below. The molecular weight is calculated from its chemical formula (C10H12BrO2). The number of hydrogen bond donors is determined by the count of OH and NH groups, while the number of hydrogen bond acceptors is the sum of oxygen and nitrogen atoms. The logP value, a measure of lipophilicity, can be estimated using computational models. For chroman derivatives, these values typically fall within a range that is favorable for drug absorption. nih.govnih.gov

Table 2: In Silico Prediction of Lipinski's Rule of Five Parameters for this compound.
ParameterPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight (g/mol)259.11Yes (≤ 500)
logP (estimated)2.5 - 3.5Yes (≤ 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors2Yes (≤ 10)

Based on these in silico predictions, this compound is expected to be fully compliant with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Future Perspectives and Research Directions for 7 Bromo 4 Methylchroman 4 Ol Derivatives

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing 7-Bromo-4-methylchroman-4-OL derivatives will likely focus on the development of more efficient and environmentally friendly methodologies. While classical methods for creating chroman-4-ones, the precursors to chroman-4-ols, often involve multi-step procedures, newer approaches are continually being explored. researchgate.net For instance, base-mediated aldol (B89426) condensation using microwave irradiation has been shown to be an efficient one-step procedure for synthesizing certain chroman-4-one derivatives. nih.gov Future research could adapt such microwave-assisted techniques for the synthesis of 7-bromo-4-methyl-substituted analogs, potentially leading to higher yields and reduced reaction times.

Furthermore, a facile synthesis of 4-bromo-2H-chromenes from the corresponding chroman-4-ones using phosphorus tribromide (PBr3) has been described. researchgate.net This suggests that the 4-hydroxyl group of this compound could be a versatile handle for introducing further diversity. Future synthetic strategies may also explore catalytic enantioselective methods to produce specific stereoisomers of this compound derivatives, which is crucial for understanding their interactions with biological targets. The development of one-pot multi-component reactions, which avoid the use of expensive catalysts and toxic solvents, also represents a promising avenue for the sustainable synthesis of novel chromene derivatives. researchgate.net

Exploration of Undiscovered Biological Activities and Target Mechanisms

Derivatives of the chroman scaffold have demonstrated a wide array of biological activities, suggesting that derivatives of this compound could also possess significant therapeutic potential. For example, chroman-4-one derivatives have been identified as selective inhibitors of the Sirt2 enzyme, which is implicated in aging-related diseases like neurodegenerative disorders. nih.gov Future investigations could focus on synthesizing a library of this compound derivatives and screening them for Sirt2 inhibitory activity.

Moreover, chroman-4-one analogues have shown promise as antiparasitic agents by targeting pteridine (B1203161) reductase 1 (PTR1) in parasites like Trypanosoma brucei and Leishmania major. nih.gov The 7-bromo substitution on the chroman ring could potentially enhance such activities, and this warrants further exploration. Other reported biological activities for chroman derivatives include antimicrobial effects against various bacteria and fungi, as well as potential applications as cholinesterase inhibitors for the management of Alzheimer's disease. core.ac.ukmdpi.com A systematic evaluation of this compound derivatives against a broad panel of biological targets could uncover novel therapeutic applications.

Rational Design of Potent and Selective Chroman-4-ol Based Ligands

The principles of rational drug design will be instrumental in guiding the development of potent and selective ligands based on the this compound scaffold. The existing knowledge of the structure-activity relationships (SAR) of related chroman-4-one and chroman-4-ol derivatives provides a solid foundation for this work. For instance, in the context of Sirt2 inhibition, it has been observed that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman ring are favorable for activity. nih.gov This suggests that the bromine at the 7-position in this compound is a promising feature that could be further exploited.

Future rational design efforts will involve the strategic modification of the substituents on the chroman ring system. For example, the methyl group at the 4-position could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket of a target protein. The hydroxyl group at the 4-position is a key site for establishing hydrogen bond interactions and can also serve as a point for further derivatization. By combining SAR data with structural information from techniques like X-ray crystallography of ligand-protein complexes, it will be possible to design novel this compound derivatives with enhanced potency and selectivity for their intended biological targets. nih.gov

Application of Advanced Computational Tools for Predictive Modeling and Optimization

Computational chemistry and molecular modeling are becoming increasingly indispensable in the drug discovery process. nih.gov For this compound derivatives, these tools can be leveraged to predict their biological activities, understand their binding modes with target proteins, and guide the design of new and improved analogs. Techniques such as molecular docking can be used to simulate the interaction of these derivatives with the active sites of enzymes like Sirt2 or PTR1, providing insights into the key intermolecular interactions that govern binding affinity. nih.gov

Quantitative structure-activity relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for experimental evaluation. Furthermore, molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of these ligands within the binding pocket of their target, which can aid in the optimization of their pharmacokinetic and pharmacodynamic properties.

Integration with Emerging Research Paradigms in Chemical Biology

The unique structural features of this compound derivatives make them well-suited for integration with cutting-edge research paradigms in chemical biology. For instance, the bromine atom can serve as a handle for the attachment of fluorescent probes or affinity tags through cross-coupling reactions. This would enable the development of chemical tools for studying the cellular localization and target engagement of these compounds.

Furthermore, the concept of "privileged structures," which are molecular frameworks capable of providing ligands for diverse receptors, is highly relevant to the chroman scaffold. gu.se Derivatives of this compound could be explored as a new class of privileged structures for the development of libraries of compounds with diverse biological activities. Additionally, the synthesis of photoactivatable "caged" compounds based on coumarin (B35378) scaffolds, which are structurally related to chromans, highlights the potential for developing light-sensitive derivatives of this compound for spatiotemporal control of biological processes. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.